![molecular formula C16H16N2O3 B5411153 3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B5411153.png)
3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID
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Overview
Description
3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylanilino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 4-ethylaniline with isocyanates to form the corresponding urea derivative. This intermediate is then subjected to a reaction with benzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the ethylanilino group.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID: A closely related compound with similar structural features.
2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID: Another analog with slight variations in the position of functional groups.
Uniqueness
3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethylanilino group and benzoic acid core make it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-ethylphenyl)carbamoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-6-8-13(9-7-11)17-16(21)18-14-5-3-4-12(10-14)15(19)20/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDZSVQMIGFPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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